

Crystal Structure Analysis of 1-Phenylazetidin-3-ol: A Technical Guide

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Compound of Interest

Compound Name: **1-Phenylazetidin-3-ol**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of small organic molecules, with a specific focus on **1-Phenylazetidin-3-ol**. As of the date of this publication, a publicly available crystal structure for **1-Phenylazetidin-3-ol** has not been deposited in crystallographic databases. Therefore, this document serves as a detailed roadmap for researchers aiming to determine its crystal structure, outlining the necessary experimental protocols from synthesis and crystallization to X-ray diffraction data analysis and structure refinement. The procedures described herein are broadly applicable to the structural elucidation of novel small molecules in pharmaceutical and materials science research.

Introduction

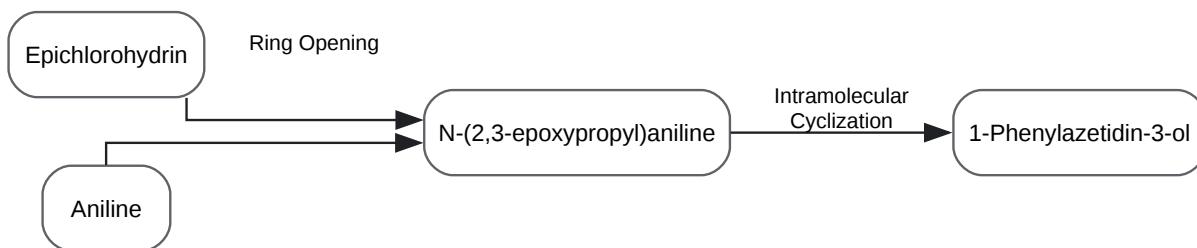
1-Phenylazetidin-3-ol is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the azetidine scaffold in bioactive molecules. The three-dimensional arrangement of atoms and molecules in the solid state, as determined by single-crystal X-ray diffraction, is crucial for understanding its physicochemical properties, potential biological activity, and for guiding drug design efforts. This guide details the systematic approach required to obtain and analyze the crystal structure of **1-Phenylazetidin-3-ol** or analogous compounds.

Synthesis and Purification of 1-Phenylazetidin-3-ol

The first critical step is the synthesis of high-purity **1-Phenylazetidin-3-ol**. A general synthetic route is outlined below.

General Synthetic Approach

A plausible synthesis involves the reaction of a suitable precursor, such as epichlorohydrin, with aniline, followed by intramolecular cyclization to form the azetidine ring.



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Caption: Synthetic pathway for **1-Phenylazetidin-3-ol**.

Purification Protocol

The crude product must be purified to $\geq 99\%$ purity to ensure the growth of high-quality single crystals.

- Column Chromatography: The crude product is subjected to column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate it from unreacted starting materials and byproducts.
- Recrystallization: Further purification can be achieved by recrystallization.^{[1][2]} The choice of solvent is critical and is determined by preliminary solubility tests.^[2] A suitable solvent will dissolve the compound at an elevated temperature but show low solubility at room temperature.^{[1][3]}

Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step.[4] Several crystallization techniques should be screened.

Experimental Protocols for Crystallization

- Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) in a loosely covered vial. Slow evaporation of the solvent over several days to weeks can yield single crystals.
- Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
- Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or ice bath.[1][5]
- Microbatch Under-Oil Crystallization: This technique is particularly useful for water-soluble organic salts and involves the slow concentration of an aqueous solution under a layer of oil. [6]



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Caption: Workflow for single crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is mounted for X-ray diffraction analysis.[7][8]

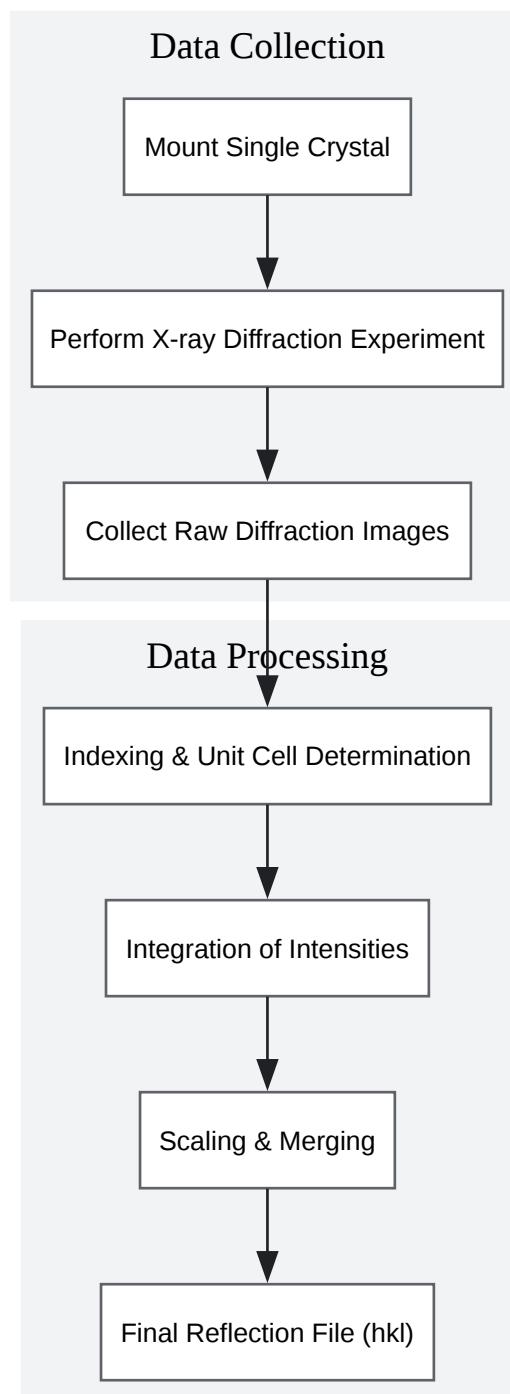
Data Collection Protocol

- Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber.[7]
- Diffractometer Setup: The experiment is performed on a single-crystal X-ray diffractometer equipped with an X-ray source (commonly Mo-K α or Cu-K α radiation), a goniometer for crystal rotation, and a detector (e.g., a CCD or CMOS detector).[7][9]
- Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[8][10] Each image records the intensities and positions of the diffracted X-ray beams.[10]

Data Processing

The raw diffraction images are processed to obtain a list of reflection intensities.[11][12]

- Indexing and Unit Cell Determination: The positions of the diffraction spots are used to determine the unit cell parameters and the crystal's symmetry (space group).[8][10][12]
- Integration: The intensity of each diffraction spot is measured and integrated.[11]
- Scaling and Merging: The intensities from all images are scaled to a common reference frame and symmetry-related reflections are merged to produce a final dataset.[11]



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Caption: X-ray diffraction data collection and processing workflow.

Structure Solution and Refinement

The final step is to determine the arrangement of atoms in the unit cell from the processed diffraction data.

Structure Solution

The "phase problem" in crystallography requires the use of computational methods to generate an initial structural model. For small molecules like **1-Phenylazetidin-3-ol**, direct methods are typically successful. This involves using statistical relationships between the reflection intensities to estimate the phases.

Structure Refinement

The initial model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor, which should ideally be below 5% for a well-determined small molecule structure.

Data Presentation

The final crystallographic data for **1-Phenylazetidin-3-ol** would be presented in standardized tables. Below are examples of how this data would be structured.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Hypothetical Values for 1-Phenylazetidin-3-ol
Empirical formula	C9 H11 N O
Formula weight	149.19
Temperature	100(2) K
Wavelength (Mo K α)	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	a = 8.5 Å, b = 10.2 Å, c = 9.8 Å
α = 90°, β = 105.5°, γ = 90°	
Volume	820.1 Å ³
Z (molecules per cell)	4
Density (calculated)	1.210 Mg/m ³
Absorption coefficient	0.080 mm ⁻¹
F(000)	320
Crystal size	0.25 x 0.20 x 0.15 mm ³
Theta range for data	2.50 to 27.50°
Reflections collected	8500
Independent reflections	1800 [R(int) = 0.035]
Final R indices [$I > 2\sigma(I)$]	R1 = 0.045, wR2 = 0.115
Goodness-of-fit on F ²	1.05

Table 2: Selected Bond Lengths and Angles

Bond/Angle	Length (Å) / Angle (°)
N1-C2	Hypothetical 1.47
C2-C3	Hypothetical 1.54
C3-C4	Hypothetical 1.53
C4-N1	Hypothetical 1.48
C3-O1	Hypothetical 1.42
N1-C1(phenyl)	Hypothetical 1.40
Angle	
C4-N1-C2	Hypothetical 89.5
N1-C2-C3	Hypothetical 88.0
C2-C3-C4	Hypothetical 87.5
C3-C4-N1	Hypothetical 89.0

Conclusion

While the specific crystal structure of **1-Phenylazetidin-3-ol** remains to be determined, this guide provides a thorough and practical framework for its elucidation. By following the detailed protocols for synthesis, purification, crystallization, and single-crystal X-ray diffraction analysis, researchers can successfully determine the three-dimensional structure of this and other novel small molecules. Such structural information is invaluable for advancing our understanding of molecular properties and for the rational design of new therapeutic agents and materials. The determined structure should be deposited in a public database, such as the Cambridge Structural Database (CSD), to benefit the wider scientific community.[13]

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